molecular formula C12H8Cl2O2 B1294805 4-(2,4-Dichlorophenoxy)phenol CAS No. 40843-73-0

4-(2,4-Dichlorophenoxy)phenol

Cat. No. B1294805
CAS RN: 40843-73-0
M. Wt: 255.09 g/mol
InChI Key: DPRSKCAGYLXDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2,4-Dichlorophenoxy)phenol” is a chlorinated derivative of phenol . It is used as a selective systemic phenoxy herbicide to control many annual and perennial broad-leaf weeds .


Synthesis Analysis

The synthesis of “4-(2,4-Dichlorophenoxy)phenol” involves the addition of the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . The diazonium chloride solution obtained is then introduced into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of “4-(2,4-Dichlorophenoxy)phenol” can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

The degradation of “4-(2,4-Dichlorophenoxy)phenol” has been studied in various contexts. For instance, one study showed that it can be effectively degraded in water by sequential electrocatalytic reduction and oxidation . Another study discussed the transformation of “4-(2,4-Dichlorophenoxy)phenol” into other compounds .


Physical And Chemical Properties Analysis

“4-(2,4-Dichlorophenoxy)phenol” is a solid with a density of 1.4±0.1 g/cm3 . It has a boiling point of 354.0±37.0 °C at 760 mmHg . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can also be found .

Safety And Hazards

When handling “4-(2,4-Dichlorophenoxy)phenol”, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It is also advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

Research is ongoing to find more effective ways to degrade “4-(2,4-Dichlorophenoxy)phenol”. For instance, one study suggested that it can be effectively mineralized in wastewater through sequential electrocatalytic reduction and oxidation .

properties

IUPAC Name

4-(2,4-dichlorophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRSKCAGYLXDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068259
Record name Phenol, 4-(2,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenoxy)phenol

CAS RN

40843-73-0
Record name 4-(2,4-Dichlorophenoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40843-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dichlorophenoxy)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040843730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(2,4-dichlorophenoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-(2,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,4-dichlorophenoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2,4-DICHLOROPHENOXY)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DWA4SN6HT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Dichlorophenoxy)phenol
Reactant of Route 2
Reactant of Route 2
4-(2,4-Dichlorophenoxy)phenol
Reactant of Route 3
Reactant of Route 3
4-(2,4-Dichlorophenoxy)phenol
Reactant of Route 4
Reactant of Route 4
4-(2,4-Dichlorophenoxy)phenol
Reactant of Route 5
Reactant of Route 5
4-(2,4-Dichlorophenoxy)phenol
Reactant of Route 6
Reactant of Route 6
4-(2,4-Dichlorophenoxy)phenol

Citations

For This Compound
74
Citations
A Adkins - Journal of Industrial Microbiology and Biotechnology, 1999 - Springer
Sphingomonas paucimobilis , isolated from a soil in Manitoba, Canada, was able to utilize diclofop-methyl, (R,S)-methyl-2-[4-(2,4-dichlorophenoxy)phenoxy]propionate, as the sole …
Number of citations: 42 link.springer.com
R Martens - Pesticide Science, 1978 - Wiley Online Library
The degradation of the herbicide diclofop‐methyl, ( ± )‐methyl 2‐[4‐(2,4‐dichloro‐phenoxy)phenoxy]propionate, was investigated in two agricultural soils under aerobic and anaerobic …
Number of citations: 45 onlinelibrary.wiley.com
JV Headley, JR Lawrence, BN Zanyk… - Water Quality Research …, 1994 - iwaponline.com
Products arising from the transformation of diclofop-methyl were studied under isothermal steady-state conditions in a meso-scale aquifer model. In general, the transformation products …
Number of citations: 6 iwaponline.com
JD Gaynor - Canadian journal of soil science, 1984 - cdnsciencepub.com
The persistence of the herbicide diclofop-methyl, methyl 2-(4-(2,4-dichlorophenoxy)) phenoxy)propionate, was measured in two soils under field conditions in southwestern Ontario. The …
Number of citations: 19 cdnsciencepub.com
X Cai, W Liu, M Jin, K Lin - Environmental Toxicology and …, 2007 - Wiley Online Library
Abstract Information on the effects of pesticide degradation on aquatic organisms is needed to properly evaluate the ecotoxicity arising from the use of pesticides and for aquatic risk …
Number of citations: 43 setac.onlinelibrary.wiley.com
AE Smith - Journal of Agricultural and Food Chemistry, 1977 - ACS Publications
MATERIALS AND METHODS Soils. The soilsused in these studies were collected from the 0-5 cm horizon, their composition and physical characteristics are indicated in Table I. …
Number of citations: 52 pubs.acs.org
LG Devi, G Krishnamurthy - Journal of Hazardous Materials, 2009 - Elsevier
Gas chromatograph–mass spectroscopic identification of intermediate products in the degradation of diclofop-methyl and the kinetics of the reaction has been investigated. Formation of …
Number of citations: 46 www.sciencedirect.com
JV Headley, KM Peru, PW Brooks - Rapid Communications in …, 1994 - Wiley Online Library
The collision‐induced dissociation (CID) spectra of positive ions of the herbicide diclofop‐methyl are reported. The results indicate that for relatively low collision energies (⩽75eV, …
NGK Karanth, JPE Anderson, KH Domsch - Journal of Biosciences, 1984 - Springer
The degradation of the herbicide [ 14 C]-diclofopmethyl was investigated in moist parabrown podzol soil at 22C. Radiochemical procedures were used to monitor the herbicide …
Number of citations: 12 link.springer.com
AE Smith - Journal of Agricultural and Food Chemistry, 1979 - ACS Publications
The degradation of the herbicidal ester [14C] diclofop-methyl, in soil, applied at a rate of 1.25 kg/ha, was studied under field conditions in small sandy loam plots. The plots, following …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.